molecular formula C9H18F3NO B13331963 1,1,1-Trifluoro-3-(hexylamino)propan-2-ol

1,1,1-Trifluoro-3-(hexylamino)propan-2-ol

Cat. No.: B13331963
M. Wt: 213.24 g/mol
InChI Key: MNWISZLFWYDNMK-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(hexylamino)propan-2-ol: is a fluorinated organic compound with the molecular formula C9H18F3NO . This compound is characterized by the presence of trifluoromethyl and hexylamino groups attached to a propanol backbone. The trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-(hexylamino)propan-2-ol can be synthesized through a multi-step process involving the reaction of hexylamine with 1,1,1-trifluoroacetone, followed by reduction. The reaction typically requires a catalyst and specific reaction conditions, such as temperature and pressure control, to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-3-(hexylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

1,1,1-Trifluoro-3-(hexylamino)propan-2-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(hexylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can modulate various biological pathways by interacting with enzymes, receptors, or other cellular components.

Comparison with Similar Compounds

    1,1,1-Trifluoro-2-propanol: A related compound with similar trifluoromethyl functionality but different structural properties.

    1,1,1-Trifluoro-3-(methylamino)propan-2-ol: Another analog with a methylamino group instead of a hexylamino group.

Uniqueness: 1,1,1-Trifluoro-3-(hexylamino)propan-2-ol is unique due to its specific combination of trifluoromethyl and hexylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

Molecular Formula

C9H18F3NO

Molecular Weight

213.24 g/mol

IUPAC Name

1,1,1-trifluoro-3-(hexylamino)propan-2-ol

InChI

InChI=1S/C9H18F3NO/c1-2-3-4-5-6-13-7-8(14)9(10,11)12/h8,13-14H,2-7H2,1H3

InChI Key

MNWISZLFWYDNMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC(C(F)(F)F)O

Origin of Product

United States

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